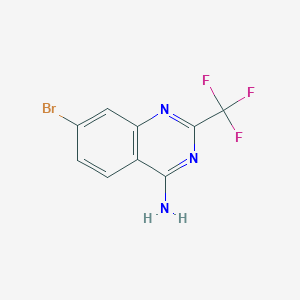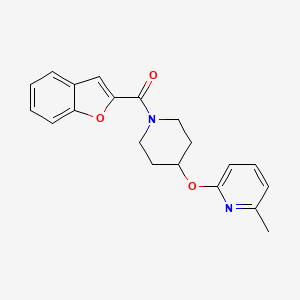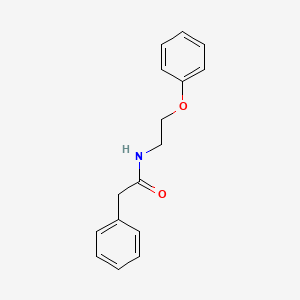![molecular formula C15H13ClO3 B2747730 [2-(3-Chlorophenoxy)phenyl]methyl acetate CAS No. 478032-56-3](/img/structure/B2747730.png)
[2-(3-Chlorophenoxy)phenyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(3-Chlorophenoxy)phenyl]methyl acetate” is a chemical compound with the CAS Number: 478032-56-3. It has a molecular weight of 276.72 and its IUPAC name is 2-(3-chlorophenoxy)benzyl acetate .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C15H13ClO3/c1-11(17)18-10-12-5-2-3-8-15(12)19-14-7-4-6-13(16)9-14/h2-9H,10H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 276.72 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.Applications De Recherche Scientifique
Inhibition of Photosynthetic Activities
Research has shown that compounds like phenylmercuric acetate can selectively inhibit photosynthetic activities in isolated chloroplasts, affecting processes such as photophosphorylation and the activity of enzymes like ferredoxin-NADP oxidoreductase. Such studies highlight the potential impact of chemical compounds on plant biology and could provide a framework for studying the effects of [2-(3-Chlorophenoxy)phenyl]methyl acetate on similar systems (Honeycutt & Krogmann, 1972).
Gas Chromatographic Analysis
The direct acetylation in aqueous solution for gas chromatographic analysis of trace phenols demonstrates the utility of chemical derivatization for enhancing the detection and analysis of phenolic compounds. This technique could be applied to the analysis of this compound and similar compounds for environmental monitoring and research purposes (Coutts, Hargesheimer, & Pasutto, 1979).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of novel compounds, including derivatives of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, show the potential for developing new antioxidant agents. Research in this area could be relevant for exploring the antioxidant activity of this compound, contributing to the development of compounds with health-related benefits (Gopi & Dhanaraju, 2020).
Herbicide and Plant Growth Regulator Applications
Studies on ionic liquids containing (2,4-dichlorophenoxy)acetate anion for use as herbicides and plant growth regulators indicate the potential agricultural applications of phenoxyl derivatives. This research could suggest similar applications for this compound in agriculture, highlighting its possible role in controlling weed growth and regulating plant development (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(3-chlorophenoxy)phenyl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-11(17)18-10-12-5-2-3-8-15(12)19-14-7-4-6-13(16)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWBIKIUESGROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2747647.png)


![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)
![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)
![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)
![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)
![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)



![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)